(10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one
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Overview
Description
(10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one involves several steps, including the formation of the pyrano[2,3-f]chromen core and the introduction of the hydroxy and butanoyl groups. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
(10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, (10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or antioxidant properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. This could include its use as a lead compound for drug development or as a therapeutic agent for specific diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism depends on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one include other pyrano[2,3-f]chromen derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their specific biological activities or applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H28O6 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one |
InChI |
InChI=1S/C22H28O6/c1-6-7-13-10-15(24)27-21-16(13)20-14(8-9-22(4,5)28-20)19(26)17(21)18(25)11(2)12(3)23/h8-9,11-13,23,26H,6-7,10H2,1-5H3/t11-,12+,13+/m1/s1 |
InChI Key |
QVXVUACNNIWBIU-AGIUHOORSA-N |
Isomeric SMILES |
CCC[C@H]1CC(=O)OC2=C(C(=C3C=CC(OC3=C12)(C)C)O)C(=O)[C@H](C)[C@H](C)O |
Canonical SMILES |
CCCC1CC(=O)OC2=C(C(=C3C=CC(OC3=C12)(C)C)O)C(=O)C(C)C(C)O |
Origin of Product |
United States |
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